molecular formula C12H22KNO10S3 B6338510 Glucoraphanin potassium salt, HPLC Grade

Glucoraphanin potassium salt, HPLC Grade

Cat. No.: B6338510
M. Wt: 475.6 g/mol
InChI Key: XLJHNVPISVILLA-QYSFFVHJSA-M
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Description

Glucoraphanin potassium salt (C₁₂H₂₂NO₁₀S₃K, CAS RN 21414-41-5) is a glucosinolate compound primarily found in cruciferous vegetables such as broccoli, kale, and Brussels sprouts. As an HPLC-grade reference standard, it is characterized by high purity (≥97.0% by HPLC chromatogram) and is essential for analytical applications, including quantitative assays and metabolic studies . Its structure comprises a β-D-thioglucose group linked to a sulfonated oxime moiety with a 4-methylsulfinylbutyl side chain, making it a precursor to sulforaphane—a potent phase 2 enzyme inducer with chemoprotective properties .

Purification methods, such as the isolation of a sinapine-glucoraphanin salt from broccoli seeds, ensure minimal contamination by structurally similar glucosinolates like glucoiberin, enhancing its utility in research . The compound’s stability under moderate salinity (≤80 mM NaCl) further supports its use in plant stress studies .

Properties

IUPAC Name

potassium;[(Z)-[5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21);/q;+1/p-1/b13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJHNVPISVILLA-QYSFFVHJSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22KNO10S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant-Based Extraction

Glucoraphanin occurs naturally in cruciferous vegetables such as broccoli (Brassica oleracea var. italica), Brussels sprouts, and kale. Industrial extraction typically follows a solvent-based protocol:

  • Homogenization : Fresh plant material is homogenized in aqueous methanol (70–80% v/v) to inactivate myrosinase, the enzyme responsible for hydrolyzing glucoraphanin into sulforaphane.

  • Defatting : Lipids are removed via hexane or petroleum ether washes.

  • Ion-Exchange Chromatography : Crude extracts are passed through DEAE-Sephadex columns to bind glucosinolates. Elution with potassium sulfate (0.5 M) yields glucoraphanin-potassium complexes.

  • Crystallization : The eluate is concentrated under vacuum and crystallized at 4°C to obtain crude glucoraphanin potassium salt.

Table 1: Extraction Efficiency from Broccoli Florets

ParameterValueSource
Yield (mg/kg fresh weight)120–180
Purity (post-crystallization)60–70%

Biosynthetic Pathways

The biosynthesis of glucoraphanin in plants involves:

  • Chain elongation : Methionine undergoes methylthioalkylmalate synthase (MAM)-catalyzed elongation to form dihomomethionine.

  • Core structure formation : Cytochrome P450 enzymes (CYP79F1, CYP83A1) oxidize the amino acid to aldoxime, followed by conjugation with glutathione to form thiohydroximate intermediates.

  • Glucosylation and sulfation : UDP-glucosyltransferases and sulfotransferases finalize the glucosinolate core.

Chemical Synthesis

Total Synthesis of β-Glucoraphanin Potassium Salt

Vo et al. (2019) achieved a 72% overall yield of β-glucoraphanin potassium salt via the following steps:

  • Thiohydroximate Synthesis :

    • Methionine sulfoxide is reacted with hydroxylamine-O-sulfonic acid to form the sulfoximine intermediate.

    • Thiolation with thiourea yields the thiohydroximate precursor.

  • Glucosylation :

    • The thiohydroximate is treated with acetobromoglucose under Koenigs–Knorr conditions (Ag₂CO₃ catalyst) to form the β-glucosidic bond.

  • Sulfation and Potassium Exchange :

    • The glucosylated product is sulfated using SO₃·pyridine complex.

    • Ion exchange with potassium hydroxide yields the final product.

Table 2: Synthetic Parameters and Outcomes

StepReagents/ConditionsYieldPurity
Thiohydroximate formationNH₂OSO₃H, H₂O, 0°C, 2h85%90%
GlucosylationAcetobromoglucose, Ag₂CO₃, 25°C, 12h78%88%
SulfationSO₃·pyridine, DMF, 40°C, 6h92%95%

Challenges in α-Epimer Synthesis

Attempts to synthesize the α-epimer failed due to steric hindrance during glucosylation, leading to decomposition of the intermediate. Computational modeling suggests the α-configuration induces unfavorable torsional strain in the glucosidic bond.

Purification to HPLC Grade

Chromatographic Refinement

Crude synthetic or extracted glucoraphanin potassium salt is purified via:

  • Preparative HPLC :

    • Column: C18 reversed-phase (250 × 21.2 mm, 5 μm).

    • Mobile phase: Gradient of 0.1% formic acid (A) and acetonitrile (B).

    • Elution profile: 5% B (0–5 min), 5–30% B (5–25 min), 30% B (25–30 min).

    • Flow rate: 10 mL/min; detection at 227 nm.

Table 3: HPLC Purification Metrics

ParameterValueSource
Retention time18.2 ± 0.3 min
Purity post-HPLC≥99%
Recovery rate89–93%

Crystallization and Drying

The HPLC-purified fraction is lyophilized to remove volatile solvents, followed by recrystallization from ethanol/water (70:30 v/v) to achieve a crystalline purity of 99.5%.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (D₂O): δ 5.12 (d, J = 9.8 Hz, H-1), 3.85–3.20 (m, sugar protons), 2.90 (s, SCH₃).

    • ¹³C NMR: δ 104.5 (C-1), 78.3–62.1 (sugar carbons), 42.1 (SCH₃).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed [M+K]⁺: 475.6012 (calculated 475.6008).

Purity Assessment

  • HPLC-UV : Relative peak area ≥99% at 227 nm.

  • Ion Chromatography : Sulfate content ≤0.1% w/w.

Industrial-Scale Production Challenges

Cost of Synthetic Routes

The total synthesis requires expensive reagents (e.g., acetobromoglucose at $320/g), making plant extraction more economical for large-scale production.

Epimeric Contamination

Even HPLC-grade batches contain ≤0.5% α-epimer due to trace isomerization during storage .

Chemical Reactions Analysis

Enzymatic Hydrolysis to Sulforaphane

Glucoraphanin potassium salt undergoes hydrolysis via the enzyme myrosinase (β-thioglucosidase), producing sulforaphane (1-isothiocyanato-4-(methylsulfinyl)butane), a potent antioxidant and Phase II enzyme inducer .

Reaction Pathway:

GlucoraphaninMyrosinaseSulforaphane+Glucose+HSO4\text{Glucoraphanin} \xrightarrow{\text{Myrosinase}} \text{Sulforaphane} + \text{Glucose} + \text{HSO}_4^-

Key Research Findings:

ParameterValue/ObservationSource
Optimal pH for hydrolysis6.0–7.0
Reaction temperature25–37°C
Conversion efficiency (30 min)48%
Maximum sulforaphane yield240.33 µmol/L
Enzyme activity retention50% after 30 min
  • Kinetics : Hydrolysis is rapid within the first 30 minutes, plateauing due to enzyme denaturation and substrate depletion .

  • Enzyme Source : Myrosinase from broccoli (Brassica oleracea) seeds shows higher specificity compared to fungal or bacterial alternatives .

Desulfation to Desulfo-Glucoraphanin

Sulfatase-mediated desulfation removes the sulfate group, forming desulfo-glucosinolates, which are intermediates for synthetic modifications .

Reaction Conditions:

  • Enzyme : Arylsulfatase (EC 3.1.6.1)

  • Solvent : Aqueous buffer (pH 7.0)

  • Yield : >95% purity after chromatographic purification .

Analytical Characterization:

ParameterValueSource
Molar extinction coefficient (ε)6634 M⁻¹cm⁻¹ at 225 nm
HPLC retention time8.2 min (C18 column)

Stability and Degradation

Glucoraphanin potassium salt is hygroscopic and degrades under acidic or high-temperature conditions :

Stability Profile:

ConditionObservationSource
Aqueous solution (pH < 5)Rapid hydrolysis
Storage (25°C, dry)Stable for 12 months
Thermal decompositionUndetermined

Analytical Methods for Reaction Monitoring

TechniqueApplicationSource
HPLC-PDA (229 nm)Quantification of desulfo-derivatives
UV Spectroscopy (225 nm)Purity assessment
NMR (¹H/¹³C)Structural confirmation

Scientific Research Applications

Health Benefits and Mechanisms of Action

1.1 Antioxidant Properties

Glucoraphanin is a precursor to sulforaphane, which exhibits potent antioxidant properties. Research indicates that glucoraphanin can enhance liver function by improving serum levels of alanine aminotransferase (ALT) and gamma-glutamyltransferase (γ-GTP) in healthy adults. A randomized controlled trial demonstrated that daily intake of glucoraphanin supplements significantly improved these hepatic biomarkers over 24 weeks, suggesting its role in liver health maintenance .

1.2 Anti-Inflammatory Effects

The compound also shows promise in modulating inflammatory responses. In vitro studies have indicated that sulforaphane, derived from glucoraphanin, can inhibit the release of pro-inflammatory cytokines in human intestinal epithelial cells subjected to inflammatory stimuli . This suggests potential applications in managing inflammatory conditions such as celiac disease.

1.3 Cancer Prevention

Glucoraphanin's conversion to sulforaphane has been linked to cancer prevention mechanisms. Sulforaphane acts as a chemopreventive agent by inhibiting neoplastic processes and has been shown to block carcinogenesis effectively. Its ability to induce phase II detoxification enzymes further supports its role in cancer prevention .

Analytical Applications

2.1 High-Performance Liquid Chromatography (HPLC)

The HPLC grade designation of glucoraphanin potassium salt highlights its suitability for analytical applications in research settings. HPLC is commonly employed to quantify glucosinolates in plant materials, allowing researchers to assess the efficacy and concentration of glucoraphanin in various samples .

2.2 Quality Control in Food Industry

In the food industry, HPLC analysis of glucoraphanin is crucial for quality control and standardization of broccoli sprout supplements and other products enriched with this compound. By ensuring consistent levels of glucoraphanin, manufacturers can guarantee the health benefits associated with their products.

Case Studies

3.1 Liver Health Improvement Study

A clinical trial involving 70 participants assessed the impact of glucoraphanin supplementation on liver health markers over six months. Results indicated that participants who consumed glucoraphanin supplements showed significant reductions in ALT levels compared to those receiving a placebo, reinforcing its potential as a dietary supplement for liver health .

3.2 In Vitro Studies on Inflammation

In another study focusing on celiac disease, researchers evaluated the effects of glucoraphanin on intestinal epithelial cells exposed to gliadin-induced inflammation. While sulforaphane exhibited significant anti-inflammatory effects, glucoraphanin demonstrated limited activity at similar concentrations, suggesting that while it may not act directly against inflammation, it could play a role in broader dietary interventions for gut health .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Antioxidant PropertiesEnhances liver function by improving ALT and γ-GTP levels
Anti-Inflammatory EffectsModulates inflammatory responses in intestinal cells
Cancer PreventionInduces phase II enzymes; blocks carcinogenesis
Analytical ApplicationsQuantified using HPLC for research and quality control

Comparison with Similar Compounds

Key Observations :

  • Side Chain Variability : Glucoraphanin’s 4-methylsulfinylbutyl group differentiates it from glucoraphasatin (5-methylsulfinylpentyl) and glucoalyssin (6-methylsulfinylhexyl). These variations influence hydrophobicity and enzymatic hydrolysis rates .
  • Aromatic vs. Aliphatic: Gluconasturtiin, an aromatic glucosinolate with a phenethyl side chain, exhibits distinct metabolic pathways. For instance, its biosynthesis is inhibited under high salinity (100 mM NaCl), unlike glucoraphanin .

Bioavailability and Metabolic Pathways

  • Glucoraphanin: Hydrolyzed by myrosinase (endogenous or microbial) to yield sulforaphane, which is conjugated to glutathione and excreted as dithiocarbamates. Bioavailability of isothiocyanates (e.g., sulforaphane) is ~6× higher than glucosinolates due to efficient enzymatic conversion .
  • Gluconasturtiin : Produces phenethyl isothiocyanate (PEITC), which shows slower urinary excretion kinetics compared to sulforaphane. Cumulative dithiocarbamate excretion after gluconasturtiin ingestion is 42–44%, lower than glucoraphanin-derived metabolites .
  • Sinigrin (Allyl Glucosinolate): Unlike glucoraphanin, sinigrin levels in Brassica oleracea roots increase under selenium (Na₂SeO₃) stress, highlighting divergent regulatory mechanisms for sulfur assimilation .

Stability Under Environmental Stress

  • Salinity Stress : Glucoraphanin concentrations remain stable in kale roots and shoots at ≤80 mM NaCl, whereas gluconasturtiin declines at ≥100 mM NaCl due to phenylalanine ammonia lyase inhibition .
  • Selenium Interaction: Na₂SeO₃ reduces glucoraphanin in B. oleracea var. italica), suggesting species-specific metabolic responses .

Notes

HPLC-Grade Specificity: The ≥97.0% purity of glucoraphanin potassium salt minimizes interference in chromatographic analyses, critical for differentiating it from co-eluting glucosinolates like glucoiberin .

Metabolic Studies: Researchers must account for interspecies variability in glucosinolate metabolism, particularly under selenium or salinity stress .

Bioavailability Optimization : Chewing raw broccoli sprouts enhances myrosinase-mediated glucoraphanin conversion, increasing sulforaphane bioavailability by ~42% compared to heat-inactivated preparations .

Biological Activity

Glucoraphanin potassium salt, a member of the glucosinolate family, is primarily found in cruciferous vegetables such as broccoli and cauliflower. It is recognized for its potential health benefits, particularly due to its conversion into sulforaphane, a potent isothiocyanate known for its anticancer properties. This article explores the biological activities associated with glucoraphanin potassium salt, including its antioxidant, anti-inflammatory, and anticancer effects, supported by various research findings.

PropertyValue
CAS Number 21414-41-5
Molecular Weight 437.793 g/mol
Chemical Formula C₁₂H₂₃KNO₁₀S₃
IUPAC Name (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl-5-methylsulfinyl-N-sulfooxypentanimidothioate
Purity 95%+
Storage Conditions Below -18 degrees Celsius

1. Antioxidant Activity

Glucoraphanin exhibits significant antioxidant properties through its metabolite sulforaphane. This compound scavenges free radicals and enhances the activity of antioxidant enzymes in the body. Studies have shown that sulforaphane can reduce oxidative stress markers and improve cellular defense mechanisms against oxidative damage .

2. Anticancer Properties

The anticancer potential of glucoraphanin is primarily attributed to its conversion to sulforaphane. Research indicates that sulforaphane inhibits various phases of cancer development:

  • Inhibition of Phase I Enzymes : Sulforaphane blocks cytochrome P450 enzymes that activate pro-carcinogens.
  • Activation of Phase II Enzymes : It induces detoxifying enzymes that eliminate carcinogenic compounds.
  • Cell Cycle Arrest and Apoptosis : Sulforaphane has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways .

3. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of glucoraphanin. In vitro experiments demonstrated that both synthetic and natural forms of glucoraphanin significantly reduced the secretion of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated THP-1 cells by approximately 52% at a concentration of 15 μM . This suggests a potential role for glucoraphanin in managing inflammatory conditions.

Case Study 1: Effects on Celiac Disease

A study investigated the effects of glucoraphanin on intestinal inflammation in a model simulating celiac disease. While sulforaphane exhibited significant anti-inflammatory effects, glucoraphanin was found to be inactive at concentrations typically used in dietary contexts (50 μM). However, it was suggested that glucoraphanin may have some stability and potential activity in the gastrointestinal tract that merits further investigation .

Case Study 2: Antimicrobial Properties

Research has also explored the antimicrobial effects of glucoraphanin hydrolysis products against resistant bacterial strains. The results indicated a synergistic effect when combined with antibiotics, suggesting that glucoraphanin may enhance the efficacy of conventional antimicrobial treatments .

Q & A

Q. What strategies optimize HPLC separation of glucoraphanin from structurally analogous glucosinolates?

  • Technical Adjustments : Use ion-pair reagents (e.g., tetrabutylammonium bromide) in the mobile phase or switch to HILIC columns for polar metabolites. For co-elution, employ tandem MS/MS or orthogonal methods (e.g., capillary electrophoresis) .

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